

In-Depth Technical Guide on N,O-Didesmethylvenlafaxine: Molecular Properties, Metabolism, and Analysis

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Compound of Interest

Compound Name: *N,O-Didesmethylvenlafaxine*

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Abstract

This technical guide provides a comprehensive overview of **N,O-Didesmethylvenlafaxine** (DDV), a minor metabolite of the widely prescribed antidepressant, venlafaxine. This document details the fundamental molecular properties of DDV, including its molecular formula and weight. A key focus is placed on its position within the metabolic cascade of venlafaxine, illustrated through a detailed signaling pathway. Furthermore, this guide outlines a representative experimental protocol for the quantitative analysis of **N,O-Didesmethylvenlafaxine** in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a critical methodology for pharmacokinetic and drug metabolism studies. While a specific, detailed synthesis protocol for **N,O-Didesmethylvenlafaxine** is not readily available in the public domain, a conceptual approach based on the synthesis of related compounds is discussed. All quantitative data is presented in structured tables for clarity and ease of comparison.

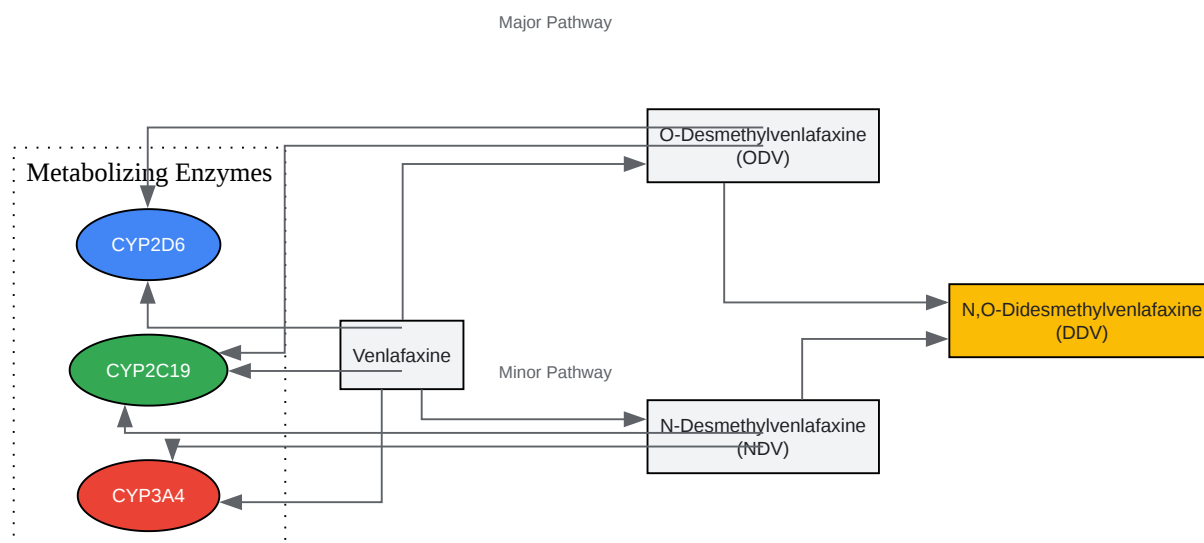
Core Molecular Properties

N,O-Didesmethylvenlafaxine is a secondary amine and a phenol, formed through the demethylation of both the O-methyl group on the phenyl ring and one of the N-methyl groups of venlafaxine. Its fundamental molecular characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₁ NO ₂	[1][2]
Molecular Weight	235.32 g/mol	[1][2]
Chemical Name	1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol	[1]
CAS Number (Base)	149289-29-2	[1][3]

Metabolic Pathway of Venlafaxine

N,O-Didesmethylvenlafaxine is a minor metabolite in the complex biotransformation of venlafaxine. The metabolic process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The major pathway involves the O-demethylation of venlafaxine by CYP2D6 to form the pharmacologically active metabolite, O-desmethylvenlafaxine (ODV). A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV). Both ODV and NDV can then undergo further demethylation, catalyzed by CYP2C19, CYP2D6, and/or CYP3A4, to yield **N,O-Didesmethylvenlafaxine**.^[4]^[5]^[6]^[7] **N,O-Didesmethylvenlafaxine** itself is considered to have no significant pharmacological effect.^[5]



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Metabolic Pathway of Venlafaxine

Experimental Protocols

Synthesis of N,O-Didesmethylvenlafaxine

A detailed, step-by-step protocol for the chemical synthesis of **N,O-Didesmethylvenlafaxine** is not explicitly detailed in publicly available scientific literature. However, a conceptual synthetic route can be proposed based on the known synthesis of venlafaxine and its other metabolites. One plausible approach would involve the demethylation of a suitable precursor. For instance, selective demethylation of N-desmethylvenlafaxine at the O-methyl position could yield the desired product. Alternatively, a synthetic strategy could commence with a protected p-hydroxyphenylacetonitrile derivative and build the side chain, introducing the amino group at a later stage.

It is important to note that any proposed synthetic route would require significant optimization of reaction conditions, purification methods (such as column chromatography), and thorough

analytical characterization (including NMR, mass spectrometry, and HPLC) to confirm the identity and purity of the final compound.

Quantification of N,O-Didesmethylenlafaxine in Human Plasma by HPLC-MS/MS

The following protocol is a representative method for the simultaneous determination of venlafaxine and its metabolites, including **N,O-Didesmethylenlafaxine**, in human plasma. This method is based on principles described in the scientific literature.

3.2.1. Materials and Reagents

- **N,O-Didesmethylenlafaxine** reference standard
- Internal standard (e.g., a structurally similar, stable isotope-labeled compound or another suitable molecule not present in the sample)
- Human plasma (blank, for calibration and quality control)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (ultrapure)
- Solid-phase extraction (SPE) cartridges (e.g., C8 or mixed-mode) or liquid-liquid extraction solvents (e.g., a mixture of hexane and isoamyl alcohol).

3.2.2. Sample Preparation (Solid-Phase Extraction)

- Precondition the SPE cartridge: Sequentially wash the C8 SPE cartridge with methanol followed by ultrapure water.

- **Sample Loading:** To 500 μ L of human plasma, add the internal standard. Vortex briefly and load the mixture onto the preconditioned SPE cartridge.
- **Washing:** Wash the cartridge with a weak organic solvent to remove interfering substances.
- **Elution:** Elute the analytes from the cartridge using an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for HPLC-MS/MS analysis.

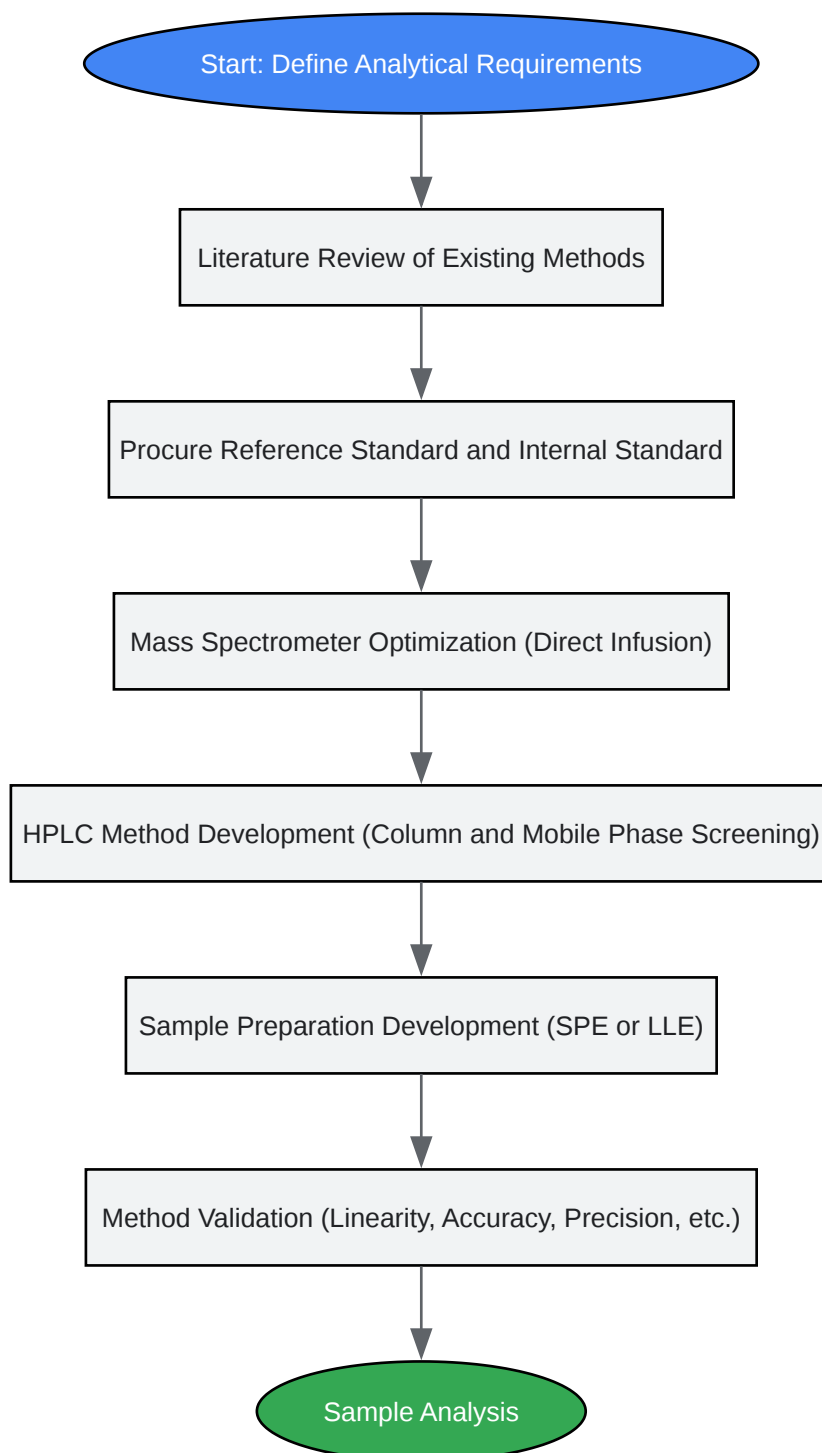
3.2.3. HPLC-MS/MS Conditions

Parameter	Representative Value
HPLC System	A high-performance liquid chromatography system capable of gradient elution.
Column	A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
Mobile Phase A	0.1% Formic acid in water with 5 mM ammonium acetate.
Mobile Phase B	0.1% Formic acid in acetonitrile.
Flow Rate	0.3 mL/min.
Gradient Elution	A suitable gradient program to separate the analytes. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
Injection Volume	5-10 μ L.
Mass Spectrometer	A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode	Positive ion mode.
Detection Mode	Multiple Reaction Monitoring (MRM).
MRM Transitions	Specific precursor-to-product ion transitions for N,O-Didesmethylvenlafaxine and the internal standard would need to be determined by direct infusion of the pure compounds.
Collision Energy	Optimized for each MRM transition.

3.2.4. Data Analysis Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of **N,O-Didesmethylvenlafaxine** in the unknown samples is then determined from this curve.

Logical Workflow for Method Development

The development of a robust analytical method for **N,O-Didesmethylenlafaxine** quantification follows a logical progression of steps to ensure accuracy, precision, and reliability.



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Analytical Method Development Workflow

Conclusion

This technical guide has provided essential information on the molecular formula, weight, and metabolic context of **N,O-Didesmethylvenlafaxine**. The outlined HPLC-MS/MS protocol offers a robust framework for its quantification in biological matrices, which is fundamental for advancing research in drug metabolism and pharmacokinetics. Further research into the development of a scalable and efficient synthesis protocol for **N,O-Didesmethylvenlafaxine** would be beneficial for its use as a reference standard and for further pharmacological investigation.

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